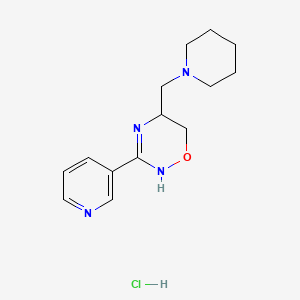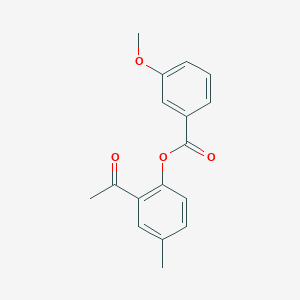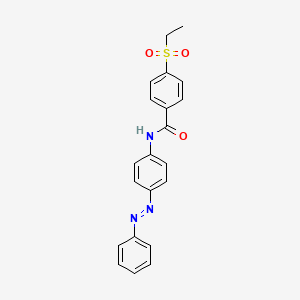![molecular formula C14H10N4O7 B14147033 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is a complex organic compound that features a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the nitrofuran group suggests possible antimicrobial properties, while the benzoic acid moiety may contribute to its overall stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid typically involves multiple steps:
Formation of the nitrofuran intermediate: The initial step involves the synthesis of the 5-nitrofuran-2-ylmethylidene intermediate. This can be achieved by reacting 5-nitrofuran-2-carbaldehyde with an appropriate hydrazine derivative under acidic or basic conditions.
Hydrazone formation: The intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage. This step often requires refluxing in an organic solvent such as ethanol or methanol.
Acylation: The hydrazone intermediate is acylated using an acyl chloride or anhydride to introduce the 2-oxoacetyl group.
Coupling with benzoic acid: Finally, the acylated hydrazone is coupled with 4-aminobenzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive oxygen species.
Reduction: The nitro group in the nitrofuran can be reduced to an amine under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of reactive oxygen species or oxidized derivatives of the nitrofuran moiety.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazone derivatives.
科学研究应用
Medicinal Chemistry: Due to its nitrofuran moiety, this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: The compound can be used to study the mechanisms of action of nitrofuran-based drugs and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate the role of hydrazone linkages in biological systems.
Industrial Applications: The compound’s stability and solubility properties may make it useful in the formulation of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid likely involves multiple pathways:
Antimicrobial Activity: The nitrofuran moiety can generate reactive oxygen species upon reduction, leading to oxidative stress and damage to microbial cells.
Enzyme Inhibition: The hydrazone linkage may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
DNA Interaction: The compound may intercalate into DNA, interfering with replication and transcription processes.
相似化合物的比较
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.
Nitrofurazone: A topical antibacterial agent with a nitrofuran moiety.
Uniqueness
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is unique due to its combination of a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This unique structure may confer distinct biological activities and chemical properties compared to other nitrofuran derivatives.
属性
分子式 |
C14H10N4O7 |
|---|---|
分子量 |
346.25 g/mol |
IUPAC 名称 |
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-12(16-9-3-1-8(2-4-9)14(21)22)13(20)17-15-7-10-5-6-11(25-10)18(23)24/h1-7H,(H,16,19)(H,17,20)(H,21,22)/b15-7+ |
InChI 键 |
RNLCIEBMEQDTCS-VIZOYTHASA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
溶解度 |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)

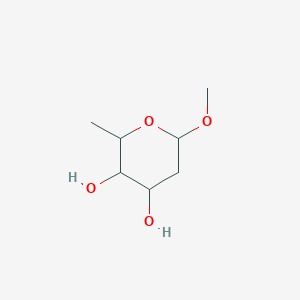
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)
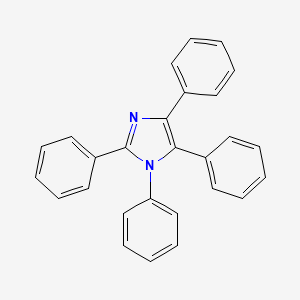
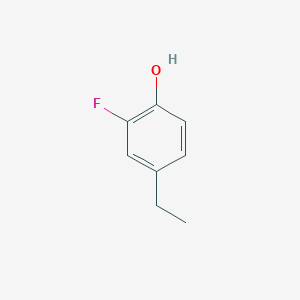

![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
